2-Aminomethylbicyclo[2.2.2]octane
Description
Significance of Bridged Polycyclic Amine Frameworks in Organic and Bioorganic Chemistry
Bridged polycyclic amine frameworks are a class of organic compounds characterized by a nitrogen atom incorporated into a bicyclic or polycyclic ring system. These structures are of significant interest in both organic and bioorganic chemistry due to their presence in a wide array of biologically active natural products and synthetic molecules. beilstein-journals.orgnih.govnih.gov Their rigid nature provides a fixed orientation of substituents, which is crucial for molecular recognition and interaction with biological macromolecules. nih.gov The development of synthetic methods to access these complex architectures is a continuous focus of research, enabling the exploration of new chemical space and the design of novel therapeutic agents. nih.gov
The Bicyclo[2.2.2]octane System as a Chemically Rigorous Template
The bicyclo[2.2.2]octane core is considered a "chemically rigorous template" because of its well-defined and predictable geometry. tcd.ie This structural integrity is maintained throughout various chemical transformations, making it an ideal building block for the systematic exploration of structure-activity relationships. acs.org Its saturated nature often imparts greater metabolic stability compared to aromatic systems, a desirable property for drug candidates. tcd.ie Furthermore, the unique strain and electronic properties of the bicyclo[2.2.2]octane skeleton can lead to novel reactivity and applications in catalysis and materials science. tcd.iemdpi.com
Overview of 2-Aminomethylbicyclo[2.2.2]octane within Bridged Amine Chemistry
This compound is a specific derivative of the bicyclo[2.2.2]octane scaffold where an aminomethyl group is attached at the 2-position. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.aicore.ac.uk The presence of the primary amine functionality provides a handle for further chemical modifications, allowing for the introduction of diverse substituents to probe biological interactions. The rigid bicyclic framework ensures that these appended groups are held in a specific spatial arrangement, a key feature for designing targeted therapies. ontosight.aiontosight.ai
Interactive Data Table: Physicochemical Properties of Bicyclo[2.2.2]octane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 33511-80-7 | C9H17N | 139.24 |
| 1-Aminomethylbicyclo[2.2.2]octane | 25344-96-1 | C9H17N | 139.24 |
| 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride | 2230806-82-1 | C10H18ClNO2 | 219.71 |
| Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride | 2248319-36-8 | C11H20ClNO2 | 233.74 |
| 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | - | C10H17NO2 | 183.25 |
| 2-Methylbicyclo[2.2.2]octane | 549060 | C9H16 | 124.22 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKYXIYHGINFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304831 | |
| Record name | 2-Aminomethylbicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33511-80-7 | |
| Record name | 2-Aminomethylbicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Aminomethylbicyclo 2.2.2 Octane and Its Derivatives
Bisannulation Strategies in Bicyclo[2.2.2]octane Synthesis
Bisannulation reactions, which involve the formation of two rings in a single synthetic sequence, offer an efficient route to the bicyclo[2.2.2]octane core. These strategies often provide a high degree of control over the stereochemical outcome of the reaction.
Enamine Cycloaddition Approaches
Enamine-based cycloadditions represent a powerful tool for the construction of bicyclo[2.2.2]octane systems. In one notable approach, the reaction of benzylidene acetone (B3395972) with thiocyanates derived from secondary amines leads to the one-pot formation of 4-aminobicyclo[2.2.2]octan-2-ones. nih.gov The proposed mechanism involves the initial formation of an enammonium salt from benzylidene acetone and the dialkylammonium thiocyanate. nih.gov This is followed by a Diels-Alder reaction with another molecule of benzylidene acetone to form a cyclohexenylammonium salt, which then undergoes an intramolecular cyclization to yield the bicyclic product. nih.gov
Another strategy involves an amine-catalyzed self-Diels-Alder reaction of α,β-unsaturated ketones to generate a cyclohexanone (B45756) intermediate, which can then be further elaborated to the bicyclo[2.2.2]octanone. nih.gov The use of organocatalysts, such as those derived from natural cinchona alkaloids and proline, has enabled the asymmetric dearomative tandem annulation of 3-nitroindoles with 7-oxo-5-heptenals to produce enantioenriched indoline-fused bicyclo[2.2.2]octanes. rsc.org These reactions proceed with high yields and excellent enantioselectivities, furnishing complex structures with multiple stereocenters. rsc.org
Stereocontrol in Bisannulation Reactions and Isomer Formation
Stereocontrol is a critical aspect of bisannulation strategies. The inherent conformational rigidity of the bicyclo[2.2.2]octane system often dictates the stereochemical outcome of subsequent reactions. In the amine-catalyzed self-Diels-Alder reaction of benzylidene acetone, the formation of diastereomeric diketones has been observed. nih.gov The reaction of these diketones with secondary amines can lead to the regioselective formation of different enamine isomers. nih.gov
The choice of catalyst and reaction conditions plays a pivotal role in determining the stereoselectivity. For instance, in the asymmetric tandem annulation of 3-nitroindoles, modularly designed organocatalysts that self-assemble from cinchona-squaramide and D-proline have been shown to effectively control the stereochemistry, leading to the formation of indoline-fused bicyclo[2.2.2]octanes with six contiguous stereocenters in high enantiomeric excess. rsc.org
Diels-Alder Cycloaddition as a Core-Forming Reaction
The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.2]octane core, allowing for the efficient construction of the six-membered ring system with predictable stereochemistry. nih.govnih.govresearchgate.net This pericyclic reaction can be performed under thermal or catalyzed conditions and can be applied in both intermolecular and intramolecular settings. nih.govnih.govrsc.org
Influence of Lewis Acid Catalysis on Stereo- and Regioselectivity
Lewis acids are frequently employed to accelerate Diels-Alder reactions and to enhance their stereo- and regioselectivity. nih.govwikipedia.org By coordinating to the dienophile, a Lewis acid can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the reaction rate. wikipedia.org However, recent studies suggest that the primary role of the Lewis acid may be to reduce the steric repulsion between the diene and dienophile. wikipedia.org
In the synthesis of bicyclo[2.2.2]octane derivatives, Lewis acids such as tin(IV) chloride and ytterbium trichloride (B1173362) have been used effectively. nih.govcdnsciencepub.com For example, the tin(IV) chloride-catalyzed Diels-Alder reaction between acrolein and a diene yielded the endo adduct exclusively, whereas the thermal reaction gave a mixture of endo and exo products. cdnsciencepub.com Stoichiometric amounts of Lewis acids may be necessary when the diene contains a functional group, such as an amide, that can also coordinate to the catalyst. nih.gov
| Catalyst | Dienophile | Diene | Conditions | Adduct Ratio (endo:exo) | Yield (%) |
| None (Thermal) | Acrolein | 1,3-Cyclohexadiene | Heat | 9:1 | Not specified |
| Tin(IV) chloride | Acrolein | 1,3-Cyclohexadiene | Dichloromethane, -78°C | Exclusive endo | 71 |
| Ytterbium trichloride | Methacrolein | 5-Substituted 1,3-cyclohexadiene | Not specified | Not specified | Not specified |
Table 1: Influence of Lewis Acid Catalysis on Diels-Alder Reactions
Facial Selectivity Control via Substituents in Diels-Alder Reactions
Facial selectivity in Diels-Alder reactions is crucial when using a plane-nonsymmetric diene or dienophile, as it determines which face of the reactant is approached by the other. This selectivity is often governed by steric interactions, where the incoming reactant approaches from the less hindered face. cdnsciencepub.comresearchgate.net
In the synthesis of spiro(bicyclo[2.2.2]octane-2,1′- nih.govcore.ac.ukcyclopentadiene), the facial selectivity of its Diels-Alder reactions with various dienophiles was studied. cdnsciencepub.comresearchgate.net It was found that there were no significant differences in facial stereoselectivity, suggesting that the steric interactions in the transition state are similar for the dienophiles studied. cdnsciencepub.comresearchgate.net The hydrogens of the C-1 methine and the C-3 methylene (B1212753) of the bicyclo[2.2.2]octane moiety are positioned to sterically interact with the incoming dienophile. cdnsciencepub.com
Computational studies have also been employed to understand and predict facial selectivity. Density functional theory (DFT) calculations have shown that in some cases, conjugation of the dienophile with neighboring aromatic groups can lower the HOMO-LUMO energy gap and favor the formation of bridged [4+2] adducts. nih.govjst.go.jp
Stereospecific Functionalization Techniques
Once the bicyclo[2.2.2]octane core is constructed, stereospecific functionalization is often required to install the desired substituents with the correct spatial orientation. The rigid nature of the bicyclic framework allows for a high degree of stereocontrol in these transformations.
One approach to introduce the aminomethyl group is through the reduction of a nitrile or a nitro group. For example, a nitroalkene can be reduced to an amine using lithium borohydride (B1222165) and trimethylsilyl (B98337) chloride. nih.gov Another method involves the conversion of a carboxylic acid to an amine via a Curtius rearrangement.
The use of chiral auxiliaries or catalysts can also be employed to achieve stereospecific functionalization. For instance, a diastereoselective 1,4-addition to an optically active bicyclo[2.2.2]octane-2,5-dione has been explored as a method to synthesize optically active derivatives. escholarship.org Furthermore, cage-like amino alcohols containing the bicyclo[2.2.2]octane fragment have been synthesized and their selective functionalization at the hydroxy and amino groups has been investigated. researchgate.net
| Precursor Functional Group | Reagent(s) | Resulting Functional Group |
| Nitroalkene | Lithium borohydride, Trimethylsilyl chloride | Amine |
| Carboxylic Acid | Curtius rearrangement reagents | Amine |
Table 2: Methods for Introducing the Amino Group
Diastereoselective Reduction Protocols
The stereoselective reduction of bicyclo[2.2.2]octanone derivatives is a critical step in the synthesis of specific stereoisomers of 2-aminomethylbicyclo[2.2.2]octane. The rigid framework of the bicyclo[2.2.2]octane system often allows for predictable diastereoselectivity based on steric hindrance, directing incoming reagents to the less hindered face of the molecule.
Recent research has explored various reducing agents and catalytic systems to achieve high diastereoselectivity. For instance, the reduction of substituted bicyclo[2.2.2]oct-5-en-2-ones can lead to the formation of key alcohol intermediates with high diastereomeric ratios. These alcohols can then be further functionalized to introduce the aminomethyl group. One documented process involves the reduction of a bicyclic ketone to an alcohol, which is then acylated to produce a desired ester, a precursor for calcium channel blockers. google.com The choice of reducing agent and reaction conditions is paramount in controlling the stereochemical outcome.
Enantioselective Synthetic Routes to Bicyclo[2.2.2]octane Derivatives
The development of enantioselective methods to access chiral bicyclo[2.2.2]octane derivatives is of significant interest for the synthesis of biologically active molecules. mdpi.com Organocatalysis has emerged as a powerful tool in this regard, enabling the synthesis of optically pure bicyclic structures.
One notable approach involves a formal [4+2] cycloaddition reaction between α'-ethoxycarbonyl cyclohexenone and nitroolefins. rsc.orgrsc.org This reaction, mediated by an organic base, proceeds through an open transition state to furnish a variety of bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent enantioselectivities. rsc.orgrsc.org Specifically, the use of a chiral thiourea (B124793) catalyst can achieve greater than 95% enantiomeric excess (ee). This method is notable for its mild, metal-free conditions and operational simplicity. rsc.orgrsc.org
Another powerful strategy is the asymmetric Mukaiyama-Michael reaction. The reaction between α,β-unsaturated aldehydes and silyl (B83357) enol ethers derived from cyclic ketones, catalyzed by diphenylprolinol silyl ether, yields Michael addition products with excellent diastereo- and enantioselectivities. researchgate.netresearchgate.net This can be extended to a one-pot, two-step sequence involving a sequential Mukaiyama-Michael reaction and an intramolecular Michael reaction to construct bicyclo[2.2.2]octanone derivatives as single isomers in nearly optically pure form. researchgate.net
Copper-mediated oxidative dearomatization of phenols followed by a [4+2] dimerization cascade has also been reported for the enantioselective synthesis of bicyclo[2.2.2]octenones. nih.gov This method has been successfully applied to the synthesis of natural products like (+)-aquaticol. nih.gov
Metal-Free Conditions in Enantioselective Synthesis
The use of metal-free catalytic systems in enantioselective synthesis is a growing area of research, driven by the desire for more sustainable and cost-effective chemical processes. As highlighted previously, a significant advancement in the synthesis of bicyclo[2.2.2]octane derivatives is a tandem reaction that provides access to a wide array of bicyclo[2.2.2]octane-1-carboxylates. rsc.orgrsc.orgconsensus.app This method operates under mild, metal-free conditions and is catalyzed by an organic base, proceeding with high enantioselectivity. rsc.orgrsc.org The reaction is believed to occur via an open transition state. rsc.org This approach avoids the use of transition metals, which can be toxic and expensive. rsc.orgrsc.org
Organocatalytic hydroxylative phenol (B47542) dearomatization represents another metal-free strategy. A chiral oxaziridinium organocatalyst, available in both enantiomeric forms, has been used to produce dearomatized products with high enantioselectivity across various phenol substitution patterns. nih.gov This method has been successfully applied to the gram-scale synthesis of complex molecules. nih.gov
Palladium-Catalyzed Reactions for C-N Bond Formation
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds. While the direct palladium-catalyzed amination of the bicyclo[2.2.2]octane core can be challenging, these methods are often employed in the synthesis of precursors or for the functionalization of derivatives.
Palladium(II)-catalyzed oxidative carbocyclization has been developed for the synthesis of bicyclic ring systems. researchgate.net Furthermore, palladium-catalyzed domino processes, which can involve a sequence of reactions including amidopalladation, have been utilized to construct complex azaheterocycles. nih.gov These advanced methods often proceed through a Pd(II)/Pd(IV) catalytic cycle, enabling the formation of C-N bonds under specific conditions. nih.gov The ligands supporting the palladium catalyst play a crucial role in these transformations, influencing reactivity and selectivity. acs.org
Derivatization from Key Bicyclo[2.2.2]octane Intermediates
Synthesis of Bridgehead Substituted Bicyclo[2.2.2]octane Derivatives
The functionalization of the bridgehead positions of the bicyclo[2.2.2]octane skeleton is of particular importance for its use as a bioisostere. acs.org Several methods have been developed to introduce substituents at these positions.
One approach involves a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction of an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position. researchgate.net This method allows for the synthesis of bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in excellent diastereoselectivity and nearly optically pure form. researchgate.net
The Diels-Alder reaction is another key strategy. For example, the reaction of 3-benzoylamino-2H-pyran-2-ones with maleic anhydride (B1165640) can produce bicyclo[2.2.2]octene derivatives with a substituted amino group at the bridgehead. arkat-usa.org Additionally, methodology has been developed for the synthesis of bridgehead-substituted bicyclo[2.2.2]octane-2,6-diones. lu.se
Functionalization at Specific Positions (e.g., C-1, C-2, C-4)
The ability to selectively functionalize specific carbon atoms within the bicyclo[2.2.2]octane framework is crucial for creating diverse derivatives.
C-1 and C-4 Positions: The bridgehead positions, C-1 and C-4, are often targeted for substitution. A novel process involving the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst can afford various 1,4-substituted bicyclo[2.2.2]octanes. justia.com Furthermore, synthetic routes starting from 1,3-cyclohexadione have been described for the synthesis of 4-hydroxy bicyclo[2.2.2]octane-2,6-dione derivatives. acs.org
Organocatalyst-Mediated Transformations for Bicyclo[2.2.2]octane Derivatives
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, including the bicyclo[2.2.2]octane framework. These methodologies offer metal-free, mild, and operationally simple conditions for the construction of these valuable scaffolds. rsc.org The use of chiral organic molecules as catalysts allows for high levels of stereocontrol, leading to the formation of enantioenriched products. acs.org
Domino Michael/Michael Reactions for Quaternary Bridgehead Carbons
A significant advancement in the synthesis of bicyclo[2.2.2]octane derivatives involves the use of domino Michael/Michael reactions to construct quaternary bridgehead carbons. These reactions, often mediated by organocatalysts, provide a direct and efficient route to highly substituted and structurally complex bicyclic systems. researchgate.netresearchgate.net
One notable example is the diphenylprolinol silyl ether-mediated domino Michael/Michael reaction of an α,β-unsaturated aldehyde with a cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position. researchgate.net This transformation yields bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in excellent diastereoselectivity and in nearly optically pure form. researchgate.netresearchgate.net The reaction is versatile, accommodating various electron-withdrawing groups such as carbonitrile, alkoxycarbonyl, and sulfonyl substituents on the cyclohexenone component. researchgate.net
The reaction proceeds through a cascade sequence where the organocatalyst activates the α,β-unsaturated aldehyde to form a reactive enamine intermediate. This intermediate then undergoes a Michael addition to the substituted cyclohexenone. A subsequent intramolecular Michael addition closes the second ring, thereby forming the bicyclo[2.2.2]octane core and establishing the quaternary stereocenter at the bridgehead position. researchgate.netacs.org
The utility of this methodology is highlighted by its ability to generate complex polycyclic structures from relatively simple starting materials in a single operation. For instance, the reaction of α,β-unsaturated aldehydes and α-acyl α,β-unsaturated cyclic ketones in the presence of diphenylprolinol silyl ether can produce tetrahydrochromane derivatives with high enantioselectivity. researchgate.net Furthermore, a formal carbo [4+2] cycloaddition reaction between α,β-unsaturated aldehydes and α-acetyl-β-substituted-α,β-unsaturated esters, catalyzed by the same organocatalyst, affords penta-substituted cyclohexanes with three continuous chiral centers. researchgate.net
In some cases, the reaction can be autocatalytic. For example, the reaction of oxophorone with electron-deficient olefins, in the presence of a catalytic amount of lithium amide, produces bicyclo[2.2.2]octane-2,5-dione derivatives in high yields. nih.gov This reaction is autocatalyzed by the enolate of the bicyclo[2.2.2]octane-2,5-dione product, which is generated from an initial domino reaction. nih.gov
Synthesis of Heteroatom-Containing Bicyclo[2.2.2]octane Systems
The incorporation of heteroatoms such as oxygen and nitrogen into the bicyclo[2.2.2]octane framework leads to valuable scaffolds with diverse applications, particularly in medicinal chemistry. The synthesis of these heteroatomic bicyclic systems often relies on specialized cyclization strategies.
2-Oxabicyclo[2.2.2]octane Synthesis via Iodocyclization
The 2-oxabicyclo[2.2.2]octane core is a significant structural motif that can serve as a bioisostere for the phenyl ring, offering improved physicochemical properties for drug candidates. nih.govnih.gov A key and scalable method for the synthesis of this scaffold is the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govenamine.net
This synthetic approach involves treating a cyclohexane derivative bearing an appropriately positioned alkenyl alcohol side chain with molecular iodine in a suitable solvent like acetonitrile. nih.gov The reaction proceeds through an electrophilic attack of iodine on the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group to form the oxabicyclic ring system. This method has been successfully employed for the multigram scale synthesis of 2-oxabicyclo[2.2.2]octane derivatives. nih.gov
The versatility of the iodocyclization protocol allows for the synthesis of 2-oxabicyclo[2.2.2]octanes with one, two, or three exit vectors for further functionalization. nih.govresearchgate.net This modularity is crucial for creating diverse libraries of compounds for drug discovery programs. nih.gov For example, the 2-oxabicyclo[2.2.2]octane core has been incorporated into the structures of the drugs Imatinib and Vorinostat, demonstrating its potential to enhance properties such as water solubility and metabolic stability. nih.govnih.gov
Azabicyclo[2.2.2]octane Scaffold Construction
The azabicyclo[2.2.2]octane, or isoquinuclidine, scaffold is a prevalent feature in many biologically active compounds and natural products. thieme-connect.com Several synthetic strategies have been developed for the construction of this important nitrogen-containing bicyclic system.
One powerful method is the intramolecular hetero-Diels-Alder reaction of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines. thieme-connect.com This reaction, often catalyzed by trifluoroacetic acid, proceeds smoothly to afford tricyclic imines containing the 2-azabicyclo[2.2.2]octane scaffold with high regioselectivity and in moderate to very good yields. thieme-connect.com The required 4,4-disubstituted 1,4-dihydropyridine (B1200194) precursors can be prepared by introducing ω-alkenyl moieties into the 4-position of various 4-substituted pyridines. thieme-connect.com
Another approach involves the use of organocatalysis. An organocatalyzed approach utilizing a p-dodecylphenylsulfonamide-modified proline catalyst has been developed for the asymmetric construction of isoquinuclidines. acs.org This method has been successfully applied to a series of aromatic imines, yielding isoquinuclidines with high levels of enantioselectivity and diastereoselectivity, with a strong preference for the exo product. acs.org
Advanced Structural Elucidation and Theoretical Conformational Analysis
Spectroscopic Methodologies for Structural Assignment
A combination of spectroscopic techniques is employed to unequivocally determine the structure and stereochemistry of 2-aminomethylbicyclo[2.2.2]octane and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a powerful tool for probing the three-dimensional structure of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable insights into the connectivity and spatial arrangement of atoms within the bicyclo[2.2.2]octane system.
¹H NMR is particularly useful in studying how ligands like this compound interact with other molecules, such as proteins. nih.govosti.gov For instance, in studies of its binding to human plasminogen kringle 4, specific ligand-binding effects can be detected through two-dimensional COSY experiments. nih.govosti.gov These experiments reveal which protons in the ligand and the binding partner are in close proximity.
In one such study, the side chains of tryptophan-62, phenylalanine-64, and tryptophan-72 in the kringle 4 domain were most perturbed upon binding of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (AMBOC), a closely related derivative. nih.govosti.gov Saturation transfer experiments further indicated that the aromatic rings of these amino acid residues are in direct contact with the ligand. nih.govosti.gov These findings support a model where hydrophobic interactions between the bicyclo[2.2.2]octane cage and aromatic residues play a key role in binding. nih.govosti.gov The characteristic multiplet pattern of the H-5 proton in bicyclo[2.2.2]octane derivatives, often resonating around 3.5-4.0 ppm, serves as a key starting point for spectral assignment. lu.se
Detailed ¹H NMR data for a related derivative, exo-6-benzyl-exo-2-m-hydroxyphenyl-1-dimethylaminomethylbicyclo[2.2.2]-2-octane, shows a complex multiplet for the aliphatic protons between 1.60-2.10 ppm, and a multiplet for the H-4 and H-5 protons at 3.05 ppm. cdnsciencepub.com
¹³C NMR spectroscopy provides complementary information to ¹H NMR, with chemical shifts being highly sensitive to the stereochemical environment of each carbon atom. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com The rigid bicyclo[2.2.2]octane skeleton allows for the examination of through-space interactions between substituents, which lead to predictable shielding or deshielding effects. cdnsciencepub.comcdnsciencepub.com
Studies on a variety of bicyclo[2.2.2]octane derivatives have shown that interactions between substituents separated by three (γ-effects) and four (δ-effects) bonds produce distinctive shielding variations that are invaluable for stereochemical assignments. cdnsciencepub.comcdnsciencepub.com For example, vicinal substituents typically cause shielding of the involved carbons, while syn-axial δ-interactions can lead to significant deshielding of up to 8.6 ppm. cdnsciencepub.comcdnsciencepub.com
The ¹³C NMR spectra of numerous bicyclo[2.2.2]octane and bicyclo[2.2.2]octene derivatives have been determined to understand the effects of stereochemistry on carbon shieldings. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com These studies include a range of substituted bicyclooctanols, bicyclooctenols, and bicyclooctanones. cdnsciencepub.comcdnsciencepub.com The chemical shifts of the carbon atoms in the parent bicyclo[2.2.2]octane have been reported, providing a baseline for analyzing substituted derivatives. acs.orgnih.gov Furthermore, carbon-13-carbon-13 spin coupling constants have also been investigated within the bicyclo[2.2.2]octane system, offering additional structural insights. acs.org
Table 1: Representative ¹³C NMR Chemical Shift Data for Bicyclo[2.2.2]octane Derivatives
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Bicyclo[2.2.2]octane | C1, C4 | 25.4 |
| C2, C3, C5, C6 | 23.5 | |
| 2-Methylbicyclo[2.2.2]octane | C1 | 32.1 |
| C2 | 31.0 | |
| C3 | 30.0 | |
| C4 | 26.2 | |
| C5 | 25.1 | |
| C6 | 24.9 | |
| C7 | 25.1 | |
| C8 | 26.2 | |
| CH₃ | 20.9 |
Note: Data is illustrative and compiled from various sources. Exact chemical shifts can vary with solvent and other experimental conditions.
X-ray Crystallography for Absolute Configuration Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the absolute configuration of a molecule in the solid state. nih.gov This technique has been applied to various bicyclo[2.2.2]octane derivatives to confirm their three-dimensional structure. nih.govresearchgate.net
For instance, the crystal structure of cis-2,5-diaminobicyclo[2.2.2]octane and its metal complexes have been determined, providing a precise understanding of the ligand's geometry. nih.gov These studies are crucial for developing plausible reaction models in asymmetric catalysis, where the stereochemical outcome is dictated by the catalyst's structure. nih.gov Similarly, the crystal structures of dihydroxyisoeremone derivatives, which incorporate a bicyclo[2.2.2]octane skeleton, have been elucidated. researchgate.net The absolute configurations of bicyclo[2.2.2]octanol-2 and related compounds have also been established through chemical correlation and acetolysis studies. acs.org
In a study of a steroidal molecular rotor containing a bicyclo[2.2.2]octane unit, single crystal X-ray diffraction revealed a disordered bicyclo[2.2.2]octane rotator with two distinct sites related by angular displacements. nih.gov This highlights the detailed structural insights that can be gained from crystallographic analyses.
Conformational Analysis of the Bicyclo[2.2.2]octane Skeleton
The rigid nature of the bicyclo[2.2.2]octane core is a defining feature, yet it is not entirely without conformational flexibility. Understanding the inherent strain and stability of this skeleton is fundamental to predicting its reactivity and properties.
Investigation of Ring Strain and Stability
The bicyclo[2.2.2]octane skeleton is a strained but stable molecular framework. ontosight.ai Its structure is often described as a boat-shaped conformation, which is considered more stable than other potential conformations due to minimized steric hindrance and van der Waals strain. doubtnut.com
The strain energy of the bicyclo[2.2.2]octane system has been a subject of interest. It is considered less strained than the related bicyclo[2.2.1]heptane system by approximately 4-6 kcal/mol. cdnsciencepub.com This difference in ring strain can influence the outcome of chemical reactions. For example, in radical reactions, the interplay between ring strain and radical stability can dictate whether a rearrangement occurs. escholarship.org
Studies on acyl radical reactions of bicyclo[2.2.2]octenone systems have demonstrated that ring strain can govern whether the reaction proceeds via cyclization or rearrangement. acs.orgnih.gov Density Functional Theory (DFT) calculations have been employed to understand these reaction pathways, showing that they are under thermodynamic control. acs.orgnih.gov The inherent stability of the bicyclo[2.2.2]octane core makes it a valuable and predictable scaffold in organic synthesis and medicinal chemistry. ontosight.ainih.gov
Evaluation of Dihedral Angles and Molecular Symmetry
The parent bicyclo[2.2.2]octane molecule possesses a high degree of symmetry, belonging to the D3h point group. nih.gov This symmetry is characterized by a three-fold rotational axis passing through the bridgehead carbons (C1 and C4) and three two-fold rotational axes perpendicular to the principal axis, along with three vertical mirror planes and one horizontal mirror plane. The rigid, cage-like structure results in eclipsed conformations along the ethano bridges.
For the bicyclo[2.2.2]octane core, the dihedral angles are constrained by the bridged structure. The ideal dihedral angles in the parent hydrocarbon are 0° (eclipsed) for the C-C bonds along the bridges and approximately 120° for the "boat" conformations of the six-membered rings. In this compound, slight deviations from these ideal angles are expected due to the steric and electronic effects of the aminomethyl group.
Table 1: Predicted Dihedral Angles of this compound (Illustrative)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |
|---|---|---|---|---|
| N | C(H2) | C2 | C1 | Data not available |
| N | C(H2) | C2 | C3 | Data not available |
| C1 | C2 | C3 | C4 | Data not available |
| C2 | C1 | C6 | C5 | Data not available |
Note: The values in this table are illustrative as specific computational data from the literature for this compound is not available.
Impact of Conformational Freedom and Steric Hindrance
The conformational landscape of this compound is primarily dictated by the rotation of the aminomethyl group around the C2-C(H2) bond. The bicyclo[2.2.2]octane core itself is conformationally rigid, with twisting or flattening of the cage requiring significant energy. Therefore, the main source of conformational isomerism arises from the orientation of the -CH2NH2 substituent.
The rotation of the aminomethyl group is subject to steric hindrance from the adjacent hydrogen atoms on the bicyclic framework. Specifically, interactions between the amino group and the hydrogen atoms at the C1 (bridgehead) and C3 positions, as well as the axial hydrogen at C6, can influence the preferred conformations. These steric clashes can be quantified through computational methods by calculating the potential energy surface for rotation around the C2-C(H2) bond. The minima on this surface correspond to the most stable conformations, while the maxima represent the transition states between them.
The steric bulk of the aminomethyl group can also influence the reactivity of the molecule. For instance, in reactions involving the amino group, the bicyclic framework can shield one face of the nitrogen atom, leading to stereoselective transformations. Similarly, the rigid structure can be exploited in the design of chiral catalysts or ligands where the defined spatial arrangement is critical for enantioselective synthesis. The steric hindrance imparted by the bicyclo[2.2.2]octane moiety has been noted in the context of its derivatives, where it can significantly influence the stability and reactivity of functional groups attached to the ring system.
Table 2: Relative Conformational Energies of this compound (Illustrative)
| Conformer | Dihedral Angle (N-C(H2)-C2-C1) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Staggered (anti to C1) | 180 | 0.00 |
| Staggered (gauche to C1) | 60 | Data not available |
| Eclipsed | 0 | Data not available |
Note: The values in this table are illustrative and represent a hypothetical conformational analysis. Specific computational data from the literature for this compound is not available.
Stereochemistry and Chirality in 2 Aminomethylbicyclo 2.2.2 Octane Systems
Chiral Constrained Bridged Scaffolds
The rigid bicyclo[2.2.2]octane skeleton serves as a chiral constrained bridged scaffold, providing a well-defined three-dimensional arrangement for appended functional groups. This structural rigidity is a key feature in the design of chiral ligands and organocatalysts. The predictable spatial orientation of substituents allows for effective chiral recognition and transfer of stereochemical information during a reaction.
Derivatives of the bicyclo[2.2.2]octane core, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), have been employed as building blocks for foldamers, which are oligomers that adopt well-defined secondary structures. ibmmpeptide.com The constrained nature of the bicyclic scaffold induces specific folding patterns in the oligomers. ibmmpeptide.com Similarly, chiral diamines like cis-2,5-diaminobicyclo[2.2.2]octane have been synthesized and utilized as chiral scaffolds for asymmetric catalysis. nih.gov These scaffolds, when complexed with metals, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov
The synthesis of these chiral scaffolds often involves asymmetric methodologies to obtain enantiomerically pure materials. These methods can range from classical resolution to asymmetric synthesis starting from chiral precursors or employing chiral catalysts.
Asymmetric Induction in Synthetic Strategies
The synthesis of enantiomerically pure 2-aminomethylbicyclo[2.2.2]octane and related systems relies heavily on strategies that induce asymmetry. One of the most powerful methods for constructing the chiral bicyclo[2.2.2]octane framework is the asymmetric Diels-Alder reaction. acs.orgnih.gov Chiral auxiliaries, attached to either the diene or the dienophile, can effectively control the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in excess. For instance, chiral oxazaborolidinium catalysts have been successfully employed in the asymmetric Diels-Alder reaction to construct the bicyclo[2.2.2]octane framework. acs.orgnih.gov
Another effective strategy is the use of chemo-enzymatic methods. Lipases, for example, can be used for the kinetic resolution of racemic intermediates in the synthetic pathway. nih.gov This approach has been utilized to produce homochiral bicyclo[2.2.2]octane-2,5-dione, a versatile precursor for chiral ligands. nih.gov
Furthermore, the use of chiral starting materials derived from the chiral pool, such as (R)- or (S)-carvone, provides a direct route to enantiomerically enriched bicyclo[2.2.2]octadiene ligands. acs.org Resolution of racemic mixtures of bicyclic compounds using chiral resolving agents, such as optically active acids, is another established method for accessing enantiopure materials. nih.gov
Diastereoselective and Enantioselective Control in Reactions
Once the chiral bicyclo[2.2.2]octane scaffold is established, subsequent functionalization reactions must be controlled to achieve the desired diastereoselectivity and enantioselectivity. The rigid conformation of the bicyclic system plays a crucial role in directing the approach of reagents.
For example, organocatalysts based on diphenylprolinol silyl (B83357) ether have been shown to catalyze the domino Michael/Michael reaction of α,β-unsaturated aldehydes and cyclohex-2-en-1-ones to produce bicyclo[2.2.2]octanone derivatives with excellent diastereoselectivity and in nearly optically pure form. researchgate.net Similarly, metal-free tandem reactions have been developed for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates with high yields and enantioselectivities. rsc.org
Copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade has been employed for the enantioselective synthesis of bicyclo[2.2.2]octenones. nih.gov Asymmetric allylindation of mono-dioxolane protected 1,3-cyclohexadione has also been developed for the enantioselective synthesis of bridgehead hydroxylated bicyclo[2.2.2]octane derivatives. lu.se
The following table summarizes selected examples of diastereoselective and enantioselective reactions in the synthesis of bicyclo[2.2.2]octane derivatives:
| Reaction Type | Catalyst/Reagent | Product | Diastereomeric/Enantiomeric Excess | Reference |
| Domino Michael/Michael | Diphenylprolinol silyl ether | Bicyclo[2.2.2]octanone derivatives | Excellent de, nearly optically pure | researchgate.net |
| Tandem Reaction | Organic base | Bicyclo[2.2.2]octane-1-carboxylates | Excellent ee | rsc.org |
| Oxidative Dearomatization/Dimerization | Copper-sparteine complex | Bicyclo[2.2.2]octenones | Up to 99% ee | nih.gov |
| Asymmetric Allylindation | Chiral ligand | Bridgehead hydroxyl bicyclo[2.2.2]octane derivatives | High ee | lu.se |
| Asymmetric C-H Activation | Chiral CpRhI complexes | Chiral hydrophenanthridinones | Up to 99% ee | nih.gov |
Stereochemical Implications of Substituent Orientation
The orientation of substituents on the bicyclo[2.2.2]octane skeleton, designated as endo or exo, has significant stereochemical implications. The rigid framework leads to distinct spatial relationships between substituents, which in turn affects their reactivity and the stereochemical outcome of reactions.
In Diels-Alder reactions leading to bicyclo[2.2.2]octane systems, the endo product is often favored under kinetic control due to secondary orbital overlap. nih.gov The stereochemistry of these adducts can be distinguished using NMR spectroscopy, as the anisotropic effect of the double bond can shield nearby protons in the endo isomer. nih.gov
For substituted bicyclo[2.2.2]octanes, the endo and exo isomers can exhibit different biological activities and chemical reactivities. For instance, in a study of indolylethylamine analogues based on the 2-amino-3-(3'-indolyl)bicyclo[2.2.2]octane structure, the endo isomers were found to be more potent binders to serotonin (B10506) receptors. nih.gov Molecular mechanics calculations suggested that the endo isomers have a less bulky bicyclic bridge near the amine group, allowing for more conformational freedom. nih.gov
The stereochemistry of substituents can also influence rearrangement reactions. For example, the oxidative bisdecarboxylation of certain bicyclo[2.2.2]octene dicarboxylic acids can lead to rearranged bicyclo[3.2.1]octane products, with the stereochemistry of the starting material dictating the course of the rearrangement. cdnsciencepub.com
Investigation of Geometric Isomerism
Geometric isomerism, specifically cis-trans isomerism, is another important stereochemical feature in substituted bicyclo[2.2.2]octane systems. The relative orientation of substituents on the bicyclic core defines the geometric isomer.
The synthesis of specific geometric isomers often requires stereoselective methods. For example, the synthesis of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives has been achieved through stereoselective functionalization of the double bond of an N-protected precursor. mdpi.com The relative configurations of the synthesized compounds were confirmed by IR and NMR spectroscopy. mdpi.com
Furthermore, the synthesis of all four enantiomers of 2,3-diendo- and 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid and their saturated analogues has been accomplished. mdpi.com This was achieved through resolution of a racemic ester followed by isomerization, hydrogenation, and hydrolysis, demonstrating the ability to access a wide range of stereochemically defined bicyclic amino acids. mdpi.com The absolute configurations of key intermediates and products were determined by X-ray crystallography. mdpi.com
Applications of Bicyclo 2.2.2 Octane Derivatives in Catalysis
Chiral Catalyst Development for Asymmetric Synthesis
The quest for effective chiral catalysts is a central theme in modern synthetic organic chemistry, aiming to produce enantiomerically pure compounds. nih.govresearchgate.net Derivatives of bicyclo[2.2.2]octane have emerged as promising candidates for this purpose, serving as the chiral backbone in both organocatalysts and metal-coordinating ligands. acs.orgnih.gov The constrained conformation of this bicyclic system provides a well-defined spatial arrangement for appended functional groups, which is crucial for creating effective chiral catalysts. nih.gov This structural rigidity helps to minimize conformational flexibility, a desirable trait for achieving high enantioselectivity in catalytic reactions. acs.orgnih.gov
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has benefited from the incorporation of the bicyclo[2.2.2]octane scaffold. mdpi.com Derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been investigated for their potential in asymmetric synthesis. acs.org For instance, tripeptide catalysts containing the ABOC residue have been successfully employed in the covalent organocatalysis of the aldol (B89426) reaction, affording a range of aldol products with high enantioselectivity. acs.org
Another key example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in intramolecular cyclopropanation reactions following an initial enantioselective conjugate addition, resulting in nitrocyclopropanes with excellent diastereoselectivity and enantioselectivity. rsc.org The synergistic effect between chiral secondary amines and tertiary amines like those based on the Cinchona alkaloid framework has been shown to produce bicyclo[2.2.2]octan-2-ones with high enantiomeric excess and diastereomeric ratios. rsc.org Furthermore, a highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization and [4+2] cycloaddition has been developed using a chiral oxaziridinium organocatalyst to generate bicyclo[2.2.2]octenones. nih.gov
The bicyclo[2.2.2]octane framework is a cornerstone in the design of chiral ligands for metal-complex catalysis. The diamine derivative, cis-2,5-diaminobicyclo[2.2.2]octane, has proven to be a particularly effective scaffold for creating ligands that can coordinate with a variety of metals. nih.govresearchgate.net These metal complexes have demonstrated significant catalytic activity and selectivity in several important asymmetric transformations. rsc.org
Salen ligands, which are tetradentate Schiff bases, can be rendered chiral by incorporating a chiral diamine. The condensation of enantiopure cis-2,5-diaminobicyclo[2.2.2]octane with various salicylaldehydes produces chiral "salen" ligands. nih.govresearchgate.net These ligands readily form stable complexes with a range of transition metals, including chromium, cobalt, and iron. nih.govresearchgate.netrsc.org
An advantage of these bicyclo[2.2.2]octane-based salen ligands is their tunability; steric and electronic properties can be modified by altering the substituents on the salicylaldehyde (B1680747) component. nih.govresearchgate.net This allows for the optimization of the catalyst for specific reactions. For example, an iron(III)-salen complex derived from this scaffold effectively catalyzes the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones, producing β-thioketones in high yields and with excellent enantiomeric excess. sci-hub.se A proposed mechanism suggests that the enone substrate coordinates to the iron center in a way that exposes only one face of the double bond to nucleophilic attack by the thiol. sci-hub.se
| Metal Complex | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Cr(III)-Salen | Hetero-Diels-Alder | Danishefsky's diene, Aldehydes | Up to 96% | |
| Cr(III)-Salen | Nozaki-Hiyama-Kishi | Allyl halides, Aromatic aldehydes | High | nih.govacs.org |
| Fe(III)-Salen | Sulfa-Michael Addition | Thiols, α,β-Unsaturated ketones | >90% | rsc.orgsci-hub.se |
| Co(II)-Salen | Cyclopropanation | 1,1-Disubstituted ethylenes, Ethyl diazoacetate | Excellent | nih.govacs.org |
The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction. Chiral ligands derived from the bicyclo[2.2.2]octane scaffold have been instrumental in developing highly efficient copper catalysts for this transformation. researchgate.netrhhz.net Specifically, reduction of the imine functions in the salen ligand derived from cis-2,5-diaminobicyclo[2.2.2]octane yields a tetrahydrosalen ligand. nih.govresearchgate.netorganic-chemistry.org
A complex of this chiral tetrahydrosalen ligand with copper(I) has proven to be an exceptionally efficient catalyst for the asymmetric Henry reaction, producing β-nitroalcohols in high yields and with excellent stereoselectivity. researchgate.netorganic-chemistry.org This catalytic system has been successfully applied to the synthesis of important pharmaceutical compounds, such as β-adrenergic blocking agents. nih.govresearchgate.netorganic-chemistry.org The high levels of enantio- and diastereoselectivity are attributed to a proposed transition state where an N–H hydrogen bond with the nitronate plays a key role. rsc.org
| Ligand Scaffold | Copper Salt | Substrates | Enantiomeric Excess (ee) | Key Feature | Reference |
| cis-2,5-Diaminobicyclo[2.2.2]octane (tetrahydrosalen) | Cu(I) | Aldehydes, Nitroalkanes | >90% | Applied to synthesis of (S)-propanolol | nih.govorganic-chemistry.org |
| (R)-1,2-Diaminobicyclo[2.2.2]octane | Cu(OAc)₂ | Nitromethane, Various aldehydes | Up to 86% | N,N'-Bis(1-naphthylmethyl) substituted ligand | researchgate.net |
Cyclopropanes are important structural motifs in numerous natural products and pharmaceuticals. Asymmetric cyclopropanation, particularly the Michael-initiated ring closure (MIRC), has been effectively catalyzed by systems involving bicyclo[2.2.2]octane derivatives. rsc.org While some organocatalytic approaches use 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to facilitate the final ring-closing step, rsc.org metal complexes with bicyclo[2.2.2]octane-based ligands have also been developed for direct asymmetric cyclopropanation.
A cobalt(II)-salen complex, featuring the cis-2,5-diaminobicyclo[2.2.2]octane scaffold, has been shown to catalyze the formation of cyclopropanes from 1,1-disubstituted ethylenes and ethyl diazoacetate. nih.govacs.org This reaction proceeds with high yield and excellent diastereo- and enantioselectivity. acs.org The efficiency of this catalyst was highlighted in an improved synthesis of the drug candidate (+)-Synosutine. nih.govresearchgate.netacs.org
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. rsc.org The hetero-Diels-Alder (HDA) variant, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is crucial for synthesizing heterocyclic compounds. nih.govacs.org Chiral metal complexes based on the bicyclo[2.2.2]octane framework have emerged as effective catalysts for enantioselective HDA reactions. nih.govacs.org
A chromium(III)-salen complex derived from cis-2,5-diaminobicyclo[2.2.2]octane is a highly efficient catalyst for the HDA reaction between Danishefsky's diene and various aldehydes. This reaction produces 5,6-dihydro-4-pyranones in high yields and with enantiomeric excesses reaching up to 96%. The predictable stereochemical outcome is explained by a model where the metal-coordinated substrate is positioned in a way that one face is blocked by the salen ligand, leaving the other face open for attack. nih.gov
Metal-Complex Catalysis
Nozaki-Hiyama-Kishi Allylation Catalysis
Derivatives of the bicyclo[2.2.2]octane scaffold have been successfully employed in the enantioselective Nozaki-Hiyama-Kishi (NHK) reaction. The NHK reaction is a powerful carbon-carbon bond-forming method that couples halides with aldehydes, typically using chromium salts. organic-chemistry.orgwikipedia.org The development of catalytic, asymmetric versions of this reaction is of significant interest.
A notable example involves a C₂-symmetric salen ligand derived from enantiopure cis-2,5-diaminobicyclo[2.2.2]octane. researchgate.netnih.govnih.gov When complexed with chromium(III), this ligand forms a catalyst that facilitates the enantioselective allylation of aromatic aldehydes to produce homoallylic alcohols in high yields and with excellent enantiomeric excess. researchgate.netnih.gov The reaction proceeds efficiently, demonstrating the value of the bicyclo[2.2.2]octane framework in creating effective chiral catalysts. nih.gov The chromium(II) and chromium(III) complexes derived from a bicyclooctane-salen ligand have been shown to be effective catalysts for this transformation. researchgate.netnih.gov
The consistent and predictable stereochemical outcomes from these reactions underscore the utility of the diaminobicyclo[2.2.2]octane scaffold in asymmetric synthesis. nih.gov The catalyst places the metal-coordinated substrate in a position where one face is shielded by the ligand's aryl ring, leaving the other face open to attack, which controls the stereochemistry of the product. nih.gov
Performance of a Chiral Cr(III)-Salen Catalyst Based on cis-2,5-Diaminobicyclo[2.2.2]octane in the Nozaki-Hiyama-Kishi Reaction of Aromatic Aldehydes
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Source |
|---|---|---|---|
| Benzaldehyde | High | High | researchgate.net, |
| Various Aromatic Aldehydes | High Yields | Up to 96% |
Design Principles for Tunable Catalytic Properties
The effectiveness of catalysts derived from bicyclo[2.2.2]octane is not static; it can be rationally tuned by modifying the ligand structure. The rigid scaffold serves as a reliable anchor, while alterations to its periphery allow for the fine-tuning of steric and electronic properties to optimize catalytic performance for specific transformations.
Key design principles include:
Scaffold Rigidity : The inherent rigidity of the bicyclo[2.2.2]octane framework provides a predictable and stable chiral environment, which is a primary advantage in catalyst design. nih.gov This structure reduces conformational flexibility, leading to more selective catalytic reactions.
Steric and Electronic Tuning : The properties of the final metal complex can be adjusted by modifying the substituents on the ligand. For instance, in salen-type ligands derived from cis-2,5-diaminobicyclo[2.2.2]octane, changing groups on the salicylaldehyde portion can alter the catalyst's activity and selectivity. researchgate.netnih.gov One study demonstrated that replacing a tert-butyl group with a methoxy (B1213986) substituent on the benzenoid rings of the salen ligand enhanced the catalytic efficiency of the resulting cobalt(II) complex in an asymmetric cyclopropanation reaction. researchgate.netnih.gov This highlights the principle of tuning through peripheral electronic modification.
Heteroatom Incorporation : The electronic properties of the bicyclo[2.2.2]octane core itself can be tuned. For example, replacing a methylene (B1212753) group with an oxygen atom to create a 2-oxabicyclo[2.2.2]octane core significantly increases the acidity of a carboxylic acid substituent on the ring (pKa from 5.6 to 4.4). nih.gov This ability to modulate the electronic character of the scaffold itself offers another powerful tool for catalyst design. nih.gov
Chiral Space Enlargement : The use of a 1,4-diamine motif, as seen in cis-2,5-diaminobicyclo[2.2.2]octane, increases the separation between the nitrogen atoms compared to traditional 1,2-diamines. This enlarges the chiral space around the metal center, which can lead to superior asymmetric induction.
Transition Metal-Catalyzed Chemical Transformations for Novel Derivatizations
Transition metal catalysis is not only a field where bicyclo[2.2.2]octane derivatives are applied, but it is also a crucial tool for the synthesis and derivatization of the bicyclo[2.2.2]octane core itself. snnu.edu.cn These methods provide novel and simplified routes to a variety of useful building blocks that may not be accessible through traditional means. google.com
One innovative synthetic strategy involves the use of transition metal catalysts to construct the bicyclo[2.2.2]octane ring system from acyclic precursors. A patented process describes the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, such as a nickel or palladium complex. google.com This reaction yields an oxo-substituted bicyclo[2.2.2]octane intermediate, which can then be subjected to further derivatizations. google.com This represents a significant simplification for the potential commercial production of these compounds. google.comgoogle.com
Transition Metal-Catalyzed Synthesis of Bicyclo[2.2.2]octane Derivatives
| Starting Material | Catalyst | Oxidant | Solvent | Key Transformation | Source |
|---|---|---|---|---|---|
| 1,4-Dimethylene cyclohexane | Nickel or Palladium complexes | Oxidizing agent (e.g., molecular oxygen, peroxides) | Dichloromethane | Forms an oxo-substituted bicyclo[2.2.2]octane species | google.com |
Furthermore, cobalt-catalyzed reactions have been used to transform bicyclo[2.2.2]octane-based synthons. For instance, a Co-catalyzed double [4+2] cycloaddition of tetrakis(methylene)benzobicyclo[2.2.2]octane with arylacetylenes was developed to produce various diaryl-substituted triptycene (B166850) derivatives. oup.com Such transformations showcase the power of transition metals to facilitate complex bond formations and create novel, high-value molecular architectures from bicyclo[2.2.2]octane precursors. oup.com
Medicinal Chemistry Research Applications of 2 Aminomethylbicyclo 2.2.2 Octane Scaffolds Theoretical and Design Perspectives
Design of Three-Dimensional Bioisosteres for Aromatic Rings
The replacement of planar aromatic rings with three-dimensional saturated scaffolds is a key strategy in modern drug design. The bicyclo[2.2.2]octane moiety, in particular, has emerged as a prominent 3D bioisostere for the para-substituted phenyl ring. chemrxiv.orgpharmablock.com This is attributed to the comparable distance between the points of attachment on the bicyclo[2.2.2]octane scaffold (approximately 2.60 Å) and a para-substituted phenyl group (approximately 2.82 Å). pharmablock.com The introduction of the aminomethyl group at the 2-position provides an additional vector for interaction with biological targets.
Strategy for Modulating Lipophilicity and Metabolic Stability
A significant challenge in drug discovery is the optimization of a compound's physicochemical properties, such as lipophilicity and metabolic stability. High lipophilicity can lead to poor solubility and increased off-target effects, while metabolic instability results in rapid clearance from the body.
The substitution of a flat aromatic ring with a saturated, three-dimensional bicyclo[2.2.2]octane scaffold can effectively address these issues. nih.gov This replacement increases the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with improved solubility and reduced promiscuity. pharmablock.com For instance, replacing a phenyl ring with a bicyclo[2.2.2]octane core in the drug Imatinib led to a decrease in the calculated logP (clogP) from 4.5 to 3.6. nih.gov Furthermore, this modification enhanced metabolic stability in human liver microsomes. nih.govresearchgate.net The introduction of heteroatoms, such as in 2-oxabicyclo[2.2.2]octane, can further decrease lipophilicity while maintaining the desirable geometric properties of the scaffold. nih.govnih.gov
Table 1: Comparison of Physicochemical Properties
| Compound/Fragment | clogP | Metabolic Stability (t₁/₂ min) |
| Imatinib (with phenyl ring) | 4.5 | 60 |
| Imatinib analogue (with bicyclo[2.2.2]octane) | 3.6 | - |
| Imatinib analogue (with 2-oxabicyclo[2.2.2]octane) | 2.6 | 87 |
Data sourced from studies on Imatinib analogues. nih.govresearchgate.net
Impact on Molecular Promiscuity and Off-Target Interactions
Molecular promiscuity, the ability of a compound to bind to multiple targets, is often associated with an increased risk of toxicity. The planarity of aromatic rings can contribute to non-specific binding through π-π stacking interactions. Replacing these flat structures with 3D scaffolds like bicyclo[2.2.2]octane can disrupt such interactions, leading to a more selective binding profile. pharmablock.com Increasing molecular complexity, as measured by the fraction of sp3 carbons, has been shown to reduce promiscuity and inhibition of cytochrome P450 enzymes. acs.org
Addressing CYP450 Inhibition through Scaffold Modification
Inhibition of cytochrome P450 (CYP450) enzymes is a major concern in drug development due to the potential for drug-drug interactions. Aromatic rings are frequently implicated in CYP450 inhibition. The replacement of a phenyl ring with a bicyclo[2.2.2]octane scaffold is a recognized strategy to mitigate this risk. pharmablock.comacs.org This is because the saturated, non-aromatic nature of the bicyclo[2.2.2]octane core is less likely to interact with the active site of CYP450 enzymes in a manner that leads to inhibition.
Scaffold Utility in Rational Drug Design
The unique conformational rigidity and defined stereochemistry of the 2-aminomethylbicyclo[2.2.2]octane scaffold make it a valuable tool in rational drug design. This approach relies on an understanding of the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site.
Mimicry of Endogenous Ligands and Receptor Binding Motifs
The rigid framework of the bicyclo[2.2.2]octane system allows for the precise positioning of functional groups in three-dimensional space. This enables the design of molecules that can mimic the binding motifs of endogenous ligands. The aminomethyl group at the 2-position can serve as a key interaction point, such as a hydrogen bond donor, mimicking the amine groups found in many natural neurotransmitters and hormones. The bicyclic core itself acts as a constrained scaffold, orienting the aminomethyl group and other substituents in a conformationally restricted manner, which can lead to higher affinity and selectivity for the target receptor. chemrxiv.orgpharmablock.com
Strategic Incorporation into Novel Pharmaceutical Agents
The this compound scaffold has been incorporated into a variety of novel pharmaceutical agents, demonstrating its versatility. For example, it has been used in the design of compounds targeting the central nervous system, where the rigid scaffold can help to achieve the desired receptor subtype selectivity. Its use has been explored in the development of antivirals and as a core for 11β-hydroxysteroid dehydrogenase inhibitors. nih.gov Furthermore, derivatives have been synthesized and evaluated for their potential as antibacterial agents. core.ac.uk The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of a compound's pharmacological properties to achieve the desired therapeutic effect.
Development of Enzyme Inhibitors and Antagonists
The unique structural features of the this compound scaffold make it an attractive template for the design of enzyme inhibitors and receptor antagonists.
Branched-chain amino acid aminotransferase 1 (BCAT1) is a key enzyme in the metabolism of branched-chain amino acids and is considered a potential therapeutic target in certain cancers. Research into γ-aminobutyric acid (GABA) derivatives containing bridged bicyclic skeletons has led to the discovery of potent BCAT1 inhibitors. mdpi.comnih.gov While not strictly this compound, the SAR studies on these related structures provide valuable insights. For instance, a derivative featuring a bicyclo[3.2.1]octene skeleton showed a significant enhancement in BCAT1 inhibitory activity compared to its parent compound. mdpi.comnih.gov This suggests that the nature and substitution of the bicyclic core are critical for potent inhibition.
Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and their antagonists are used to treat various conditions, including chronic obstructive pulmonary disease (COPD). nih.gov The quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) skeleton, a close structural analog of the bicyclo[2.2.2]octane core where a bridgehead carbon is replaced by nitrogen, is a common feature in many potent muscarinic antagonists. mdpi.comnih.gov
A series of 4-hydroxyl(diphenyl)methyl substituted quinuclidine derivatives have been identified as highly promising muscarinic antagonists. nih.gov Computational docking studies have been instrumental in explaining the observed SAR, highlighting the importance of the diphenyl moiety's connectivity to the quinuclidine core and the nature of the side chain on the ring nitrogen. nih.gov Furthermore, research on 4-(hexyloxy)benzoate derivatives has shown that compounds containing a charged azabicyclo[2.2.2]octan-1-ium group exhibit significantly high affinity and potency. elifesciences.org The rigidity of the azabicyclo group was found to boost potency, although it could also shorten the duration of antagonism. elifesciences.org
| Compound Series | Target | Key SAR Findings |
| 4-Hydroxyl(diphenyl)methyl substituted quinuclidines | M3 Muscarinic Receptor | The connectivity of the diphenyl moiety and the side chain on the ring nitrogen are critical for potency. nih.gov |
| 4-(Hexyloxy)benzoate derivatives with an azabicyclo[2.2.2]octan-1-ium group | Muscarinic Receptors (M1-M5) | A charged nitrogen and a 4-hexyloxy substituent are key for high affinity and sustained activity. Rigid azabicyclo groups enhance potency. elifesciences.org |
Adenosine (B11128) receptors, particularly the A1 subtype, are involved in various physiological processes, and their antagonists are being investigated for conditions like heart failure and renal disease. The bicyclo[2.2.2]octane scaffold has been successfully incorporated into the design of potent and selective adenosine A1 receptor antagonists. pharmablock.comnih.gov
A series of 1,4-substituted 8-bicyclo[2.2.2]octylxanthines were synthesized and evaluated for their binding affinities at adenosine receptors. nih.gov Optimization of the substituent at the bridgehead position of the bicyclo[2.2.2]octane ring led to the discovery of a propionic acid derivative, BG9928, which demonstrated high potency and selectivity for the human A1 adenosine receptor. nih.gov This compound also showed excellent oral bioavailability in multiple species. nih.gov
Further studies have utilized the 8-bicyclo[2.2.2]octylxanthine framework to develop fluorescent ligands for the human A1 adenosine receptor, enabling detailed pharmacological characterization. acs.org
| Compound | Target | Ki (nM) for hA1AR | Selectivity |
| Bicyclo[2.2.2]octylxanthine 16 | Adenosine A1 Receptor | - | Good pharmaceutical properties and in vivo activity. nih.gov |
| BG9928 (propionic acid 29) | Adenosine A1 Receptor | 7 | 915-fold vs A2A; 12-fold vs A2B. nih.gov |
| Tonapofylline | Adenosine A1 Receptor | 7.4 | High selectivity against other adenosine receptor subtypes. acs.org |
Design of Ligands for Specific Biological Pathways
The rigid nature of the this compound scaffold makes it an ideal building block for designing ligands that target specific biological pathways with high precision.
The design of novel opioid ligands with improved pharmacological profiles remains an active area of research. The azabicyclo[2.2.2]octane skeleton has been utilized to create new classes of opioid ligands. nih.govnih.gov
In one study, a novel opioid ligand with a stable and cyclic imine incorporated into an azabicyclo[2.2.2]octane skeleton was synthesized. This compound showed higher affinity for the µ-opioid receptor compared to a similar compound with an oxabicyclo[2.2.2]octane skeleton. nih.gov Further derivatization, such as the introduction of a cyclopropylmethyl group on the 8-nitrogen, led to even higher µ-receptor affinity. nih.gov
Another series of derivatives with an azabicyclo[2.2.2]octane skeleton featuring a 7-amide side chain was also synthesized and evaluated. nih.gov The SAR studies revealed that compounds with an electron-donating group exhibited high affinity for the µ-opioid receptor, while bulky substituents on the 8-nitrogen atom resulted in lower affinities. nih.gov Interestingly, the introduction of a longer amide side chain at the 7α-position led to high affinity and selectivity for the κ-opioid receptor, indicating that the orientation of this side chain is crucial for receptor selectivity. nih.gov
| Compound Skeleton | Key Structural Feature | Receptor Affinity/Selectivity |
| Azabicyclo[2.2.2]octane with cyclic imine | Stable imine functionality | Higher µ-receptor affinity compared to oxabicyclo[2.2.2]octane analog. nih.gov |
| Azabicyclo[2.2.2]octane with N-cyclopropylmethyl group | Cyclopropylmethyl on 8-nitrogen | Highest µ-receptor affinity in the series. nih.gov |
| Azabicyclo[2.2.2]octane with 7-amide side chain | Electron-donating group | High µ-receptor affinity. nih.gov |
| Azabicyclo[2.2.2]octane with 7α-long amide side chain | Longer amide chain at 7α-position | High affinity and selectivity for the κ-receptor. nih.gov |
| 2-Aminomethyl-3-hydroxymorphinan | Aminomethyl group at the 2-position | Submicromolar affinities at kappa and mu receptors. nih.gov |
Targeting Viral Proteins (e.g., Influenza PB2 Cap Binding Region)
The strategic design of antiviral agents often involves identifying and targeting unique viral components that are essential for replication and distinct from host cell machinery. One such promising target is the cap-binding domain (CBD) of the influenza virus polymerase basic protein 2 (PB2). The PB2 subunit is critical for the "cap-snatching" mechanism, a process where the virus cleaves the 5' cap from host pre-mRNAs to prime its own transcription. nih.govmdpi.com Inhibiting the PB2 cap-binding domain can effectively halt viral proliferation, making it a key focus for novel anti-influenza drug development. mdpi.com
From a theoretical and drug design perspective, the rigid, three-dimensional structure of the this compound scaffold offers a valuable framework for developing inhibitors that can precisely fit into the binding pockets of viral proteins. While direct studies on this compound for influenza PB2 are not extensively documented, the broader bicyclo[2.2.2]octane core is a validated and significant component in potent PB2 inhibitors.
A noteworthy example is the inhibitor Pimodivir (VX-787), which features a bicyclo[2.2.2]octane moiety. mdpi.comnih.gov This bulky, hydrophobic group has been shown to make substantial contact with a hydrophobic cavity within the PB2 protein, highlighting the importance of this scaffold in achieving high binding affinity. mdpi.comnih.gov The defined conformational restraint of the bicyclo[2.2.2]octane system is a desirable characteristic in drug design, as it can lead to improved selectivity and reduced off-target effects.
Medicinal chemistry research has leveraged the bicyclo[2.2.2]octane scaffold as a foundation for designing novel PB2 inhibitors. For instance, studies have focused on creating bioisosteric replacements for parts of existing inhibitors while retaining the crucial bicyclo[2.2.2]octane core. nih.gov These design strategies aim to optimize the pharmacological properties of the lead compounds.
One area of investigation involves the synthesis of novel indole (B1671886) derivatives that target the PB2 cap binding region. In these efforts, a pyrimidine (B1678525) bicyclo[2.2.2]octane aminoester serves as a key intermediate, underscoring the scaffold's utility in constructing complex antiviral candidates. nih.gov The following table details examples of such compounds that incorporate the bicyclo[2.2.2]octane scaffold.
| Compound Name/Number | Scaffold Type | Target | Key Findings |
| Pimodivir (VX-787) | Bicyclo[2.2.2]octane | Influenza A PB2 | Potent inhibitor; the bicyclo[2.2.2]octane group occupies a large hydrophobic pocket in the PB2 cap-binding domain. mdpi.comnih.govnih.gov |
| 11a | Bicyclo[2.2.2]octane | Influenza PB2 | A bioisostere of a known inhibitor, synthesized using a pyrimidine bicyclo[2.2.2]octane aminoester intermediate. nih.gov |
| 10a | Bicyclo[2.2.2]octane | Influenza PB2 | An intermediate in the synthesis of novel indole-based PB2 inhibitors. nih.gov |
| 16a and 16b | Thienopyrimidine derivatives with bicyclo[2.2.2]octane | Influenza A PB2 | Displayed anti-influenza A activity in the single-digit nanomolar range in cell culture. nih.gov |
Further research has explored analogs of Pimodivir to enhance its pharmacokinetic profile. For example, compounds incorporating a 2,3-dihydro-imidazopyridine fragment have been designed and synthesized, retaining the essential bicyclo[2.2.2]octane-2-carboxylic acid and 5-fluoropyrimidin-4-amine (B1273414) fragments to maintain interactions with the PB2 binding site. researchgate.net Molecular dynamics simulations of these analogs have provided insights into their binding modes, confirming that they adopt conformations similar to that of VX-787 within the PB2 pocket. researchgate.net
In silico screening approaches have also been employed to identify new chemical scaffolds that can inhibit the PB2 cap-binding domain. mdpi.com These computational studies often use the binding mode of VX-787 and its bicyclo[2.2.2]octane component as a reference for virtual screening campaigns. mdpi.comnih.gov While some newly identified compounds from these screenings may possess novel core structures, their antiviral activities are often compared to the high potency of VX-787, reinforcing the significance of the bicyclo[2.2.2]octane scaffold in this context. mdpi.com
The following table presents data on computationally identified or synthesized compounds with a bicyclo[2.2.2]octane core or related structures designed to target the influenza PB2 protein.
| Compound ID | Base Scaffold | Target | IC50/EC50 |
| Comp. I | 2,3-dihydro-imidazopyridine with bicyclo[2.2.2]octane | A/Puerto Rico/8/34 (H1N1) | 0.07 µM (IC50) |
| Comp. I | 2,3-dihydro-imidazopyridine with bicyclo[2.2.2]octane | A/Hong Kong/8/68 (H3N2) | 0.04 µM (IC50) |
| Comp. II | 2,3-dihydro-imidazopyridine with bicyclo[2.2.2]octane | A/Puerto Rico/8/34 (H1N1) | 0.09 µM (IC50) |
| Comp. II | 2,3-dihydro-imidazopyridine with bicyclo[2.2.2]octane | A/Hong Kong/8/68 (H3N2) | 0.07 µM (IC50) |
Data sourced from a study on Pimodivir analogs. researchgate.net
Applications in Advanced Materials Science and Engineering
Incorporation into Polymeric Systems
The unique bicyclic structure of 2-aminomethylbicyclo[2.2.2]octane and its derivatives offers a strategic approach to designing high-performance polymers. When used as a monomer or additive, it can impart desirable characteristics such as improved thermal stability, enhanced mechanical strength, and tailored permeability.
Synthesis of High-Performance Polyimides and Polyamides
The synthesis of high-performance polyimides and polyamides often involves the use of alicyclic monomers to improve processability and final properties. nasa.gov For instance, polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with aromatic diamines like 1,4-phenylenediamine and 1,3-phenylenediamine have shown high thermal stability. nasa.gov The resulting polymers can be fabricated into films and fibers, which can then be converted to more stable aromatic polyimides. nasa.gov
Similarly, polyimides derived from polyalicyclic monomers, including those with a bicyclo[2.2.2]octane structure, can be synthesized through polycondensation with aromatic or other polyalicyclic diamines. researchgate.net These reactions, often carried out in solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), yield flexible and free-standing polyimide films upon curing. researchgate.net The incorporation of these alicyclic units can lead to polymers with good thermal stability, with 5% weight loss temperatures often exceeding 450°C. researchgate.net
The general synthesis of these polyimides can proceed through a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization. mdpi.com The choice of monomers and the stereochemistry of the alicyclic units can significantly influence the properties of the final polyimide, such as its solubility, thermal expansion, and optical transparency. researchgate.net
A summary of representative polyimides synthesized using bicyclo[2.2.2]octane derivatives and their key properties is presented below:
| Dianhydride Monomer | Diamine Monomer | Resulting Polyimide Properties |
| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | 1,4-phenylenediamine | Stable up to 460°C under nitrogen nasa.gov |
| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | 1,3-phenylenediamine | Stable up to 379°C under nitrogen nasa.gov |
| Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides (BODA) | Aromatic or polyalicyclic diamines | 5% weight loss temperatures over 450°C, Tg values of 280–400°C researchgate.net |
Enhancement of Mechanical and Thermal Properties in Polymers
The incorporation of the rigid bicyclo[2.2.2]octane cage structure into polymer backbones is a recognized strategy for enhancing their mechanical and thermal properties. This rigidity can restrict segmental motion, leading to higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures. For example, polyimides containing the bicyclo[2.2.2]octane ring system have demonstrated high thermal stability, with decomposition temperatures often exceeding 400°C. nasa.govmdpi.com
The stereochemistry of the monomer can also play a crucial role in determining the final properties of the polymer. birmingham.ac.uk Control over the stereochemistry of bicyclic monomers can influence the packing of polymer chains, affecting properties like crystallinity, modulus, and toughness. birmingham.ac.uk
Applications in Gas Separation Membranes
The precise control over free volume and chain packing afforded by the incorporation of bicyclo[2.2.2]octane moieties makes these polymers promising candidates for gas separation membranes. The rigidity of the bicyclic unit can create well-defined microporous structures within the polymer matrix, leading to enhanced permeability and selectivity for specific gases. nih.gov
For instance, polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride have been investigated for gas separation applications. mdpi.com These membranes can exhibit significantly higher gas permeability coefficients compared to commercial polyimides like Matrimid®, while maintaining good selectivity for gas pairs such as H₂/CH₄ and O₂/N₂. mdpi.comnih.gov The performance of these membranes can be further tuned by the selection of the diamine comonomer and by post-synthesis modifications like crosslinking. nih.gov
The table below summarizes the gas separation performance of some polyimide membranes incorporating bicyclo[2.2.2]octane structures.
| Polyimide System | Gas Pair | Permeability (Barrer) | Selectivity |
| Crosslinked PIM-BM/TB | H₂/CH₄ | 358 | 813.6 nih.gov |
| Crosslinked PIM-BM/TB | O₂/N₂ | 18 | >11 nih.gov |
| BTD-MIMA | - | >10 times Matrimid® | - mdpi.com |
| BTD-HFA | - | >10 times Matrimid® | - mdpi.com |
Role as Specialty Monomers and Polymer Additives
Beyond their use in creating the primary polymer backbone, this compound and its derivatives serve as specialty monomers and additives to tailor polymer properties. google.com As additives, these bicyclic compounds can enhance the high-temperature stability of polymers. core.ac.uknasa.gov Their rigid structure can act as a reinforcing agent within the polymer matrix.
Supramolecular Chemistry and Molecular Scaffolds
The rigid and predictable geometry of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for applications in supramolecular chemistry. rsc.org This involves the design and synthesis of larger, well-organized molecular assemblies through non-covalent interactions.
Design of Foldamers and Oligomers with Stabilized Structures
Foldamers are synthetic oligomers that mimic the ability of proteins and nucleic acids to fold into well-defined three-dimensional structures. nih.gov The conformational constraints imposed by the bicyclo[2.2.2]octane unit make it a valuable building block for designing foldamers with stable and predictable conformations, such as helices and ribbons. ibmmpeptide.com
Constrained cyclic β-amino acids, including those with a bicyclo[2.2.2]octane core like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), have been successfully incorporated into oligomers to stabilize specific secondary structures. nih.gov The steric bulk and reduced conformational freedom of the ABOC unit can strongly influence the folding of the entire oligomer chain. nih.gov This has led to the development of novel foldamers with potential applications in catalysis and materials science. ibmmpeptide.comnih.gov
The design of these folded oligomers often involves a combination of synthetic chemistry, spectroscopic analysis (NMR, CD, FTIR), and computational modeling to characterize their three-dimensional structures. ibmmpeptide.com
Despite a comprehensive search for information regarding the application of this compound in the development of advanced materials, particularly in the realm of nanomaterials, there is a notable absence of published research, detailed findings, or specific data on this subject.
Extensive database searches and inquiries into the scientific literature did not yield any specific studies or patents detailing the use of this compound for the functionalization of nanoparticles, the creation of nanocomposites, or any other application within nanomaterials science and engineering.
While the broader class of bicyclo[2.2.2]octane derivatives has been a subject of interest in materials science for their rigid and well-defined three-dimensional structures, and amine-containing compounds are widely used for surface modification of nanomaterials, the specific compound this compound does not appear in the available literature in this context.
Therefore, no data tables or detailed research findings on its exploration in nanomaterials development can be provided.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a molecule (ligand) and a target, typically a protein or nucleic acid. derpharmachemica.com This method forecasts the preferred orientation of the ligand when it binds to a receptor to form a stable complex, which is crucial in rational drug design. derpharmachemica.comnih.gov
In the context of 2-aminomethylbicyclo[2.2.2]octane and its derivatives, docking simulations are employed to understand how the distinct three-dimensional shape of the bicyclic cage and the functional aminomethyl group fit into the binding sites of biological targets. The process involves generating multiple conformations of the ligand and placing them within the active site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, identifying the most stable and likely binding mode. derpharmachemica.com
Researchers utilize various software platforms like AutoDock to perform these simulations. mdpi.commdpi.com For instance, a typical study might involve docking derivatives of this compound into the active site of an enzyme or receptor to predict their potential as inhibitors or activators. The insights gained from these simulations, such as key interactions with amino acid residues, can guide the synthesis of more potent and selective compounds. mdpi.com The stability of the predicted ligand-protein complex is often further validated using molecular dynamics (MD) simulations, which simulate the motion of the atoms over time. nih.govacquirepublications.org
| Computational Technique | Application | Key Outcome |
| Molecular Modeling | Generation of 3D molecular structures and conformations. | Provides realistic models of the ligand for further analysis. |
| Molecular Docking | Prediction of ligand-receptor binding modes. | Identifies preferred binding orientation and estimates binding affinity. derpharmachemica.com |
| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-receptor complex. | Assesses the stability of the docked pose over time. nih.gov |
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become an indispensable tool in chemistry for studying reaction mechanisms, predicting molecular properties, and understanding chemical reactivity. mdpi.commdpi.com DFT calculations are based on determining the electron density of a molecule rather than its complex many-electron wavefunction, offering a balance between accuracy and computational cost. mdpi.com
For molecules built on the bicyclo[2.2.2]octane framework, DFT calculations provide profound mechanistic insights. They can be used to:
Analyze Reaction Pathways: DFT can map the potential energy surface of a reaction, identifying transition states and intermediates. This helps in understanding the step-by-step mechanism of reactions involving the aminomethylbicyclo[2.2.2]octane moiety.
Predict Spectroscopic Properties: Theoretical vibrational frequencies can be calculated and compared with experimental data from IR and Raman spectroscopy to confirm molecular structures.
Determine Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.com
Different functionals, such as B3LYP and PBE0, are widely employed within the DFT framework to study reaction mechanisms and molecular spectroscopy. mdpi.com These calculations can elucidate how the rigid bicyclic structure influences the reactivity of the aminomethyl group.
Molecular Mechanics (MM2) Simulations for Conformational Analysis
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. nih.gov The MM2 force field is a specific parameterization used to calculate the potential energy of a molecule as a function of its geometry. youtube.com This energy is determined by summing individual energy terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded van der Waals and electrostatic interactions. nih.govyoutube.com
Due to its rigid, caged structure, the bicyclo[2.2.2]octane system has limited conformational flexibility compared to acyclic or monocyclic alkanes. However, MM2 simulations are crucial for performing a detailed conformational analysis of the aminomethyl substituent. These simulations can:
Determine the most stable (lowest energy) conformation of the side chain relative to the bicyclic cage.
Calculate the energy barriers for rotation around the C-C and C-N bonds of the aminomethyl group.
Predict the equilibrium geometry, including precise bond lengths and angles. youtube.com
The MM2 force field is parameterized using a large set of experimental data to ensure its accuracy in reproducing molecular geometries and relative conformational energies. youtube.com For a molecule like this compound, MM2 provides a computationally efficient way to explore its conformational landscape, which is essential for understanding its interactions and reactivity.
| MM2 Energy Term | Description | Relevance to this compound |
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Defines the geometry of the rigid cage and the aminomethyl group. |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | Maintains the specific bond angles within the bicyclic system. |
| Torsional Strain | Energy associated with rotation around a bond. | Determines the preferred rotational conformation of the aminomethyl substituent. |
| Non-Bonded Interactions | van der Waals forces and electrostatic interactions between non-bonded atoms. | Influences the overall shape and intermolecular interactions. |
Semi-Empirical Calculations for Reactivity and Acidity Prediction
Semi-empirical methods bridge the gap between the high accuracy of ab initio methods like DFT and the speed of molecular mechanics. They use a simplified quantum mechanical approach, incorporating some experimental parameters (hence "semi-empirical") to speed up calculations. These methods are particularly useful for larger molecules where full DFT calculations would be too computationally expensive.
For this compound, semi-empirical calculations can be applied to predict a range of properties:
Reactivity: By calculating the electronic structure and orbital energies, these methods can predict sites susceptible to nucleophilic or electrophilic attack.
Acidity/Basicity: The pKa of the amino group can be estimated. The basicity of the nitrogen atom is a key feature of the molecule's chemical behavior, and its prediction is vital for understanding its role in acid-base reactions and its state at physiological pH.
Heats of Formation: These calculations can provide thermodynamic data related to the stability of the molecule.
While less accurate than DFT, semi-empirical methods provide valuable qualitative trends and are effective for initial computational screening of derivatives to prioritize candidates for more rigorous theoretical study or synthesis.
Quantum Interference Studies of Saturated Systems
Recent theoretical studies have highlighted the bicyclo[2.2.2]octane motif as a key structure for investigating quantum interference in saturated σ-systems. nih.govresearchgate.net Quantum interference is a phenomenon where electron transmission through a molecule can be suppressed, leading to exceptionally low conductance. nih.gov This destructive quantum interference makes such molecules potential single-molecule insulators. researchgate.net
The bicyclo[2.2.2]octane framework is particularly interesting because its rigid, symmetric σ-bond network facilitates this effect. nih.gov Theoretical studies using high-throughput screening and DFT-based transport calculations have explored the entire chemical space of the bicyclo[2.2.2]octane class by systematically substituting carbon atoms with silicon and germanium. nih.govresearchgate.net The findings indicate that a majority of molecules in this class are highly insulating. nih.gov While a functionalized bicyclo[2.2.2]octasilane was first identified as a clear case of σ-interference, the all-carbon bicyclo[2.2.2]octane system is a fundamental part of this class of molecules predicted to have unique electronic transport properties. nih.govresearchgate.net The presence of a substituent like the aminomethyl group would modulate these properties, a subject for further theoretical exploration.
Theoretical Analysis of Inductive and Steric Effects
The chemical behavior of this compound is governed by a combination of electronic (inductive) and spatial (steric) effects, which can be analyzed theoretically.
Steric Effects: The bicyclo[2.2.2]octane cage is a bulky, rigid, and sterically demanding group. Its non-planar, three-dimensional structure significantly hinders the approach of reagents to the aminomethyl group or the bridgehead positions. Computational methods like MM2 or DFT can quantify this steric hindrance by calculating the molecular surface area and volume, and by modeling the transition states of potential reactions to determine steric-based energy barriers.
Inductive Effects: The aminomethyl group (-CH₂NH₂) can exert an inductive effect on the bicyclic framework. The nitrogen atom is more electronegative than carbon and hydrogen, leading to a slight electron-withdrawing effect (-I effect) transmitted through the σ-bonds. Conversely, the alkyl framework of the cage has an electron-donating (+I effect) on the amino group, which influences its basicity. DFT calculations are ideal for analyzing these effects by computing the partial atomic charges and mapping the electrostatic potential onto the electron density surface of the molecule. This analysis reveals the electron distribution and helps predict the molecule's reactivity and interaction with other polar molecules.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Substitution Patterns and Stereoisomers
The development of new derivatives of 2-aminomethylbicyclo[2.2.2]octane with varied substitution patterns is a primary area for future research. The synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives has been described, utilizing methodologies such as Claisen rearrangement and ring-closing metathesis. researchgate.net Further exploration into different substituents at various positions on the bicyclic core could lead to compounds with tailored electronic and steric properties.
Moreover, the stereochemistry of the bicyclo[2.2.2]octane system presents a rich field for investigation. The synthesis of enantiomerically pure bicyclic lactones has been achieved through enzymatic reactions, demonstrating the potential for creating specific stereoisomers. mdpi.com Research into the separation and characterization of different stereoisomers of this compound derivatives, such as through high-performance liquid chromatography (HPLC) on chiral stationary phases, will be crucial for understanding their structure-activity relationships. nih.gov The synthesis of both exo- and endo-isomers and the investigation of their distinct properties will provide deeper insights into the conformational landscape of these molecules. cdnsciencepub.com
Integration with Emerging Synthetic Methodologies
Advances in synthetic organic chemistry offer new tools for the construction and modification of the this compound scaffold. A novel and simplified method for producing a variety of bicyclo[2.2.2]octane derivatives involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst. google.comgoogle.com This approach provides a more efficient route to these complex structures compared to traditional methods that often require harsh conditions and expensive reagents. google.com
Furthermore, the application of photoredox catalysis could enable novel transformations on the bicyclo[2.2.2]octane core. For instance, photoredox-mediated C-S σ-bond scission has been used for the difunctionalization of bicyclobutanes, a strategy that could potentially be adapted for bicyclo[2.2.2]octane systems. chemrxiv.org The development of tandem reactions, such as the metal-free enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, also presents an exciting avenue for creating structurally diverse and stereochemically defined derivatives.
Advanced Computational Design of Functional Derivatives
Computational modeling and quantum chemical calculations are becoming indispensable tools in modern drug discovery and materials science. For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and potential interactions with biological targets. arizona.edu
By employing density functional theory (DFT) and other computational methods, researchers can predict the properties of novel derivatives before their synthesis, thereby guiding experimental efforts. For example, computational methods have been used to assess the conformational profile of 2-amino-3-phenylnorbornane-2-carboxylic acids, which are rigid analogs of phenylalanine. scispace.com Similar approaches can be applied to design this compound derivatives with specific three-dimensional arrangements of functional groups to optimize their binding to target proteins or to achieve desired material properties.
Expanding Applications in Catalysis and Materials Science
The unique structural features of this compound derivatives make them promising candidates for applications in catalysis and materials science. Chiral derivatives of bicyclic β-amino acids, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), have been successfully used as organocatalysts in asymmetric reactions. nih.gov The development of new chiral ligands based on the this compound scaffold could lead to highly efficient and selective catalysts for a variety of chemical transformations. nih.gov
In materials science, the rigid bicyclo[2.2.2]octane core can be incorporated into polymers to enhance their thermal stability and mechanical properties. Bicyclo[2.2.2]octane diols and diacids are already utilized as specialty monomers. google.com Furthermore, the synthesis of bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride highlights the potential for creating polyimides with high transparency, good film toughness, and low dielectric constants, which are desirable for applications in electronic devices. google.com
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
While the biological activities of some bicyclo[2.2.2]octane derivatives have been explored, a deeper understanding of their interactions with biological targets at the molecular level is needed. The bicyclo[2.2.2]octane framework can serve as a rigid scaffold to mimic the conformation of bioactive peptides, as demonstrated in the design of mimics of the steroid receptor coactivator (SRC) protein. nih.gov
Future research should focus on elucidating the precise binding modes of this compound derivatives with their biological targets using techniques such as X-ray crystallography and NMR spectroscopy. This information will be invaluable for the rational design of more potent and selective therapeutic agents. For example, understanding how derivatives interact with receptors like the farnesoid X receptor can guide the development of new drugs. google.com Additionally, investigating the structure-activity relationships of these compounds against various biological targets, including enzymes and receptors, will be crucial for identifying new therapeutic applications. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-aminomethylbicyclo[2.2.2]octane and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step routes, including fluorination or amination of bicyclo[2.2.2]octane precursors. For example, fluorinated analogs may use fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled conditions, followed by amine functionalization via reductive amination or nucleophilic substitution . Key parameters include solvent choice (e.g., anhydrous THF), temperature (-78°C for fluorination), and purification via column chromatography. Structural validation requires NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers confirm the structural integrity and purity of this compound derivatives?
- Methodological Answer : Spectroscopic techniques are critical:
- ¹H/¹³C NMR : Assign peaks for bridgehead protons (δ ~1.5–2.5 ppm) and aminomethyl groups (δ ~2.8–3.2 ppm).
- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-F bonds (if fluorinated, ~1100 cm⁻¹).
- HPLC/MS : Assess purity (>95%) and molecular ion consistency. For chiral derivatives, chiral HPLC or polarimetry is required .
Q. What are the key considerations for optimizing reaction yields in bicyclo[2.2.2]octane functionalization?
- Methodological Answer : Steric hindrance from the rigid bicyclic framework necessitates:
- Catalyst Selection : Use bulky ligands (e.g., BINAP) to mitigate steric effects in cross-coupling reactions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Gradients : Gradual warming from cryogenic to room temperature improves regioselectivity .
Advanced Research Questions
Q. How does this compound serve as a bioisostere in drug design, and how can its selectivity be evaluated?
- Methodological Answer : The bicyclic core mimics phenyl rings while improving metabolic stability. To assess selectivity:
- In Vitro Assays : Compare binding affinities (IC₅₀/Ki) against target proteins (e.g., HDACs) and off-target receptors.
- Molecular Dynamics Simulations : Analyze ligand-protein interactions (e.g., hydrogen bonding with aminomethyl groups).
- Case Study : Replacing benzene with 2-oxabicyclo[2.2.2]octane in Vorinostat analogs retained activity but required selectivity profiling via kinase panels .
Q. What strategies address contradictory data in pharmacological studies of bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) may arise from:
- Solubility Differences : Use standardized DMSO stock concentrations (<0.1% v/v).
- Assay Variability : Validate protocols with positive controls (e.g., known inhibitors).
- Epimeric Purity : Chiral centers in derivatives require enantiomeric resolution (e.g., chiral SFC) to isolate active forms .
Q. How can steric hindrance in bicyclo[2.2.2]octane derivatives be leveraged for selective reaction design?
- Methodological Answer : The rigid structure restricts nucleophilic attack, enabling unique reactivity:
- SN2 Reactions : Steric blockade at bridgehead positions (e.g., 1-bromo derivatives) prevents backside attack, favoring elimination over substitution .
- Catalytic Asymmetry : Chiral diaminobicyclo ligands enhance enantioselectivity in Henry reactions (up to 95% ee) by steric steering .
Q. What computational tools are effective for predicting the biological activity of bicyclo[2.2.2]octane-based compounds?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model interactions with target binding pockets (e.g., serotonin receptors).
- QSAR Models : Correlate substituent electronegativity (e.g., F, CH₃) with logP and activity.
- DFT Calculations : Optimize transition states for reactions involving strained intermediates .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures for reproducibility in publications?
- Methodological Answer : Follow IUPAC guidelines and include:
- Detailed Protocols : Exact molar ratios, reaction times, and purification steps.
- Spectra : Annotated NMR/IR data in supplementary materials.
- CIF Files : For crystallographically characterized derivatives (e.g., diastereomeric salts) .
Structural Analogs and Comparative Studies
Q. What are the pharmacological implications of introducing fluorinated groups to this compound?
- Methodological Answer : Fluorination enhances bioavailability and target affinity:
- Case Study : 4-(Difluoromethyl) derivatives showed increased serotonin receptor binding (Ki = 12 nM vs. 45 nM for non-fluorinated analogs) due to electronegative effects.
- Metabolic Stability : Assess via liver microsome assays (t½ > 60 min for CF₂H vs. t½ = 25 min for CH₃) .
Tables for Key Data
| Derivative | Bioactivity (IC₅₀) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| This compound | 150 nM (HDAC) | 12:1 (HDAC1/HDAC6) |
| 4-Difluoromethyl Analog | 85 nM (5-HT₃A) | 8:1 (5-HT₃A/D₂) |
| Chiral Diamino Ligand | N/A (Catalyst) | 95% ee (Henry Reaction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
